[2-(3-Aminobenzenesulfinyl)acetyl]urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O3S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-(3-aminophenyl)sulfinyl-N-carbamoylacetamide |
InChI |
InChI=1S/C9H11N3O3S/c10-6-2-1-3-7(4-6)16(15)5-8(13)12-9(11)14/h1-4H,5,10H2,(H3,11,12,13,14) |
InChI Key |
YUXSRCZFXRXWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)CC(=O)NC(=O)N)N |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 2 3 Aminobenzenesulfinyl Acetyl Urea
Reactivity of the Urea (B33335) Moiety
The urea functional group in [2-(3-Aminobenzenesulfinyl)acetyl]urea, specifically an N-acylurea, possesses multiple reactive sites, primarily the nitrogen atoms, which can participate in a variety of chemical transformations.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the urea moiety are nucleophilic and can undergo both N-alkylation and N-acylation reactions. The reactivity of each nitrogen atom is influenced by the adjacent acetyl and aminobenzenesulfinyl groups.
N-Alkylation: Direct N-alkylation of ureas can be challenging but can be achieved under specific conditions. For instance, N-alkylation of ureas has been accomplished by reacting the urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.com The use of aprotic dipolar solvents like DMSO with solid potassium hydroxide (B78521) and an alkyl halide can lead to N'-alkylation of N-alkylureas in low yields. scribd.com More efficient and regioselective N'-alkylation can be achieved using phase transfer catalysis in refluxing toluene. scribd.com For a molecule like this compound, alkylation could potentially occur on either the nitrogen adjacent to the acetyl group or the terminal nitrogen. The relative nucleophilicity of these nitrogens would determine the major product. The N-benzyl group in N-benzylurea, for example, increases the nucleophilicity of the alkylated nitrogen, favoring further alkylation at that site. uno.edu
N-Acylation: N-acylureas can be prepared through various synthetic routes, including the reaction of N-acylisocyanates with amines or isocyanates with amides under harsh conditions. reading.ac.uk More recent methods involve the use of dicyclohexylcarbodiimide (B1669883) (DCC) and carboxylic acids with a copper-oxide nanocatalyst. reading.ac.uk Acyl carbamates also serve as useful intermediates for the synthesis of N-acylureas by reacting with amines. reading.ac.uk The acylation of an existing N-acylurea, such as this compound, would likely require strong acylation agents and careful control of reaction conditions to prevent side reactions. The reaction of N-acyl-N'-arylthiourea derivatives can be converted to their corresponding urea by oxidation of the thio carbonyl group with alkaline hydrogen peroxide. scilit.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Urea Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, solid KOH, DMSO | N'-Alkylurea | scribd.com |
| N-Alkylation | Alkyl halide, phase transfer catalyst, toluene | N'-Alkylurea | scribd.com |
| N-Acylation | N-Acylisocyanates, amines | N-Acylurea | reading.ac.uk |
| N-Acylation | Isocyanates, amides | N-Acylurea | reading.ac.uk |
| N-Acylation | Dicyclohexylcarbodiimide (DCC), carboxylic acids, copper-oxide nanocatalyst | N-Acylurea | reading.ac.uk |
| N-Acylation | Acyl carbamates, amines | N-Acylurea | reading.ac.uk |
Hydrolytic Stability of the Urea Bond
Cyclization Reactions Involving Urea Nitrogen Atoms
The urea nitrogens in this compound can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The specific outcome of such reactions is highly dependent on the nature of the substituents and the reaction conditions.
Common heterocyclic structures that can be synthesized from urea derivatives include:
Hydantoins: These five-membered rings can be formed from α-amino acids and their derivatives. For example, a solid-phase synthesis of hydantoins has been developed via N,N'-ureas derived from polymer-bound amino acids. nih.gov The synthesis of 1,3,5-trisubstituted hydantoins can be achieved in a one-pot, two-step procedure. nih.gov The Bucherer-Bergs reaction is a well-known method for synthesizing 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium (B1175870) carbonate. wikipedia.org
Quinazolinones: These fused heterocyclic systems can be synthesized from N-acyl precursors. For instance, 2,3-fused quinazolinones can be prepared through various strategies, including difunctionalization of alkenes and transition-metal-catalyzed cyclizations. rsc.org A common method for 4(3H)-quinazolinone synthesis involves the acylation of anthranilic acid, followed by ring closure with an amine. nih.gov Radical cascade reactions involving N-acylcyanamides also provide a route to quinazolinones. researchgate.net
For this compound, intramolecular cyclization could potentially occur if a suitable reactive group is present on the acetyl or aminobenzenesulfinyl moiety that can react with one of the urea nitrogens.
Table 2: Examples of Heterocyclic Systems Synthesized from Urea Derivatives
| Heterocycle | Synthetic Precursor | General Method | Reference |
|---|---|---|---|
| Hydantoin | α-Amino acid derivatives | Cyclization of α-ureido esters | nih.gov |
| Hydantoin | Polymer-bound N,N'-ureas | Solid-phase synthesis and cleavage | nih.gov |
| Quinazolinone | N-Acyl compounds | Cyclization with amines | nih.gov |
| Quinazolinone | N-Acylcyanamides | Radical cascade reactions | researchgate.net |
Reactivity of the Aminobenzenesulfinyl Moiety
The aminobenzenesulfinyl portion of the molecule offers two main sites for chemical reactions: the sulfinyl group (S=O) and the aromatic benzene (B151609) ring.
Oxidation and Reduction of the Sulfinyl Group (S=O)
The sulfur atom in the sulfinyl group is in an intermediate oxidation state and can be either oxidized to a sulfonyl group (SO₂) or reduced to a sulfide (B99878) (thioether).
Oxidation: The selective oxidation of sulfides to sulfoxides is a common transformation. nih.gov A variety of oxidizing agents can be used, and controlling the reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone. nih.gov Hydrogen peroxide in glacial acetic acid is a "green" and highly selective method for this transformation under transition-metal-free conditions. nih.gov The presence of an electron-donating amino group on the benzene ring can influence the reactivity of the sulfide precursor and the resulting sulfoxide (B87167). In some cases, electron-rich aromatic systems can be unstable during oxidation. nih.gov Electrochemical methods have also been developed for the scalable and selective oxidation of sulfides to sulfoxides. rsc.org
Reduction: The reduction of sulfoxides to sulfides is a well-established reaction in organic synthesis. acs.orgorganic-chemistry.org A variety of reducing agents and catalytic systems can be employed for this deoxygenation process. organic-chemistry.org For instance, a combination of triflic anhydride (B1165640) and potassium iodide is an effective promoter for the deoxygenation of sulfoxides. organic-chemistry.org Sodium borohydride (B1222165) in the presence of iodine also converts sulfoxides to thioethers. organic-chemistry.org Electrochemical methods provide a sustainable approach for the large-scale reduction of sulfoxides. rsc.org The presence of other functional groups, such as the amino and urea moieties in this compound, needs to be considered for chemoselective reduction of the sulfoxide.
Table 3: Reagents for Oxidation and Reduction of Sulfinyl and Related Groups
| Transformation | Reagents | Conditions | Reference |
|---|---|---|---|
| Sulfide to Sulfoxide | Hydrogen peroxide, glacial acetic acid | Room temperature, metal-free | nih.gov |
| Sulfide to Sulfoxide | Electrochemical oxidation, NaCl | Ambient temperature | rsc.org |
| Sulfoxide to Sulfide | Triflic anhydride, potassium iodide | Acetonitrile, room temperature | organic-chemistry.org |
| Sulfoxide to Sulfide | Sodium borohydride, iodine | Anhydrous THF | organic-chemistry.org |
| Sulfoxide to Sulfide | Electrochemical reduction, AlCl₃ | Mild conditions | rsc.org |
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the aminobenzenesulfinyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing substituents: the amino group (-NH₂) and the -CH₂C(=O)NHC(=O)NH₂ group attached to the sulfinyl sulfur.
The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. ucalgary.ca This makes the positions ortho and para to the amino group more nucleophilic and thus more susceptible to attack by electrophiles. However, the basicity of the amino group can lead to complications in reactions carried out in the presence of strong acids, as the anilinium ion that is formed is a meta-director. libretexts.org To circumvent this, the amino group is often protected by converting it to an amide (an N-acyl derivative), which is a less powerful activating group but still an ortho-, para-director. ucalgary.ca
The sulfinylacetylurea group is likely to be an electron-withdrawing group due to the presence of the electronegative oxygen and nitrogen atoms and the sulfinyl group. Electron-withdrawing groups are deactivating and meta-directing. organicchemistrytutor.com
Reactions Involving the Aromatic Amino Group (e.g., Diazotization, Acylation)
The primary aromatic amino group is a versatile handle for chemical modification, readily undergoing reactions such as diazotization and acylation.
Diazotization:
The aromatic amino group of this compound can be converted into a diazonium salt. This reaction is typically carried out by treating the compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly useful intermediate that can be subsequently converted into a wide variety of functional groups through Sandmeyer-type reactions. For instance, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. While specific studies on this compound are not prevalent, the diazotization of similar aminophenyl sulfoxide derivatives is a well-established transformation. The general mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile and attacks the nucleophilic amino group. nih.gov A series of proton transfers and elimination of water then leads to the formation of the aryldiazonium salt.
Acylation:
The nucleophilic aromatic amino group can be readily acylated by various acylating agents. For instance, reaction with isocyanates provides a direct route to the synthesis of N,N'-disubstituted ureas. A Rh(III)-catalyzed protocol has been developed for the amidation of anilide C-H bonds with isocyanates, showcasing an efficient synthesis of N-acyl anthranilamides. nitrkl.ac.in While this specific methodology applies to C-H activation, the direct reaction of the amino group with an isocyanate is a fundamental and widely used transformation. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.
| Reaction | Reagents and Conditions | Product Type | General Yields |
| Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt | Intermediate, used in situ |
| Acylation with Isocyanate | R-N=C=O, suitable solvent | N,N'-disubstituted urea | Good to Excellent |
Transformations of the Acetyl Group
The acetyl group, as part of the acetylurea (B1202565) moiety, is susceptible to hydrolysis and can provide a site for condensation reactions at the alpha-carbon.
The amide bond within the acetylurea group can be hydrolyzed under acidic or basic conditions. The kinetics and mechanism of hydrolysis of related N,N'-diacetyl urea have been studied in the presence of metal complexes. researchgate.net Generally, amide hydrolysis involves the nucleophilic attack of water (in neutral or acidic media) or hydroxide ions (in basic media) on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to yield a carboxylic acid and an amine. For this compound, hydrolysis would be expected to cleave the acetyl group, yielding 3-aminobenzenesulfinylacetamide and acetic acid. The rate of hydrolysis is influenced by pH and temperature. nih.gov Studies on the hydrolysis of N-acetyl-L-cysteine have shown that the deacetylation can be catalyzed by enzymes like acylase I. nih.govwikipedia.org
The carbon atom alpha to the carbonyl group in the acetyl moiety is activated and can participate in condensation reactions. One such example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.compsiberg.comnih.gov While the acetyl group in this compound is part of an amide, the alpha-protons still possess some acidity, particularly if a strong base is used. Condensation with a suitable carbonyl compound would lead to the formation of an α,β-unsaturated derivative. The reaction typically proceeds via the formation of an enolate intermediate which then acts as a nucleophile. A study on the Knoevenagel condensation of β-ketosulfonamides with ortho-azidobenzaldehydes demonstrates the reactivity of α-sulfonyl methylene groups in a similar condensation/cyclization cascade. nih.gov
| Reaction | Reagents and Conditions | Product Type | Key Features |
| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid and amine | Cleavage of the acetyl group |
| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | α,β-unsaturated derivative | C-C bond formation at the alpha-carbon |
Functional Group Interconversions and Derivatization
The sulfinyl group and the amino group offer further opportunities for functional group interconversions and the synthesis of a wide range of derivatives.
The sulfinyl group can be either oxidized to a sulfonyl group or reduced to a sulfide.
Oxidation to Sulfonyl Analogues:
The oxidation of the sulfoxide to the corresponding sulfone can be achieved using various oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant that can effectively convert sulfides and sulfoxides to sulfones. researchgate.netresearchgate.neturegina.canih.gov The mechanism of permanganate oxidation of sulfoxides is proposed to involve a 1,3-dipolar cycloaddition. researchgate.netnih.gov Other reagents like hydrogen peroxide in the presence of a suitable catalyst can also be employed. A method for the synthesis of sulfonamides from unactivated acids and amines has been reported, which proceeds via a decarboxylative halosulfonylation, highlighting a pathway to sulfonyl derivatives. nih.gov
Reduction to Sulfide Analogues:
The reduction of the sulfoxide to the corresponding sulfide can be accomplished using various reducing agents. A combination of titanium tetrachloride (TiCl₄) and sodium iodide (NaI) has been shown to be effective for the reduction of methionine sulfoxide in peptides, although side reactions can occur. mdpi.com Another method involves the use of TiCl₄ with ammonia-borane. nih.govresearchgate.net
Beyond diazotization and acylation, the aromatic amino group can be modified in several other ways. Derivatization is a common strategy to enhance analytical detection or to introduce new functionalities. For instance, reaction with 3-nitrophenylhydrazine (B1228671) can be used for LC/MS-based quantification. nih.gov Various other derivatizing agents, such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA), are used for the analysis of amphetamine-related drugs, which also possess an amino group. These reagents react with the amine to form stable derivatives with improved chromatographic and mass spectrometric properties.
| Transformation | Reagents and Conditions | Product Type | Typical Yields |
| Oxidation of Sulfoxide | KMnO₄ | Sulfone | Good to Excellent |
| Reduction of Sulfoxide | TiCl₄ / NaI or TiCl₄ / NH₃BH₃ | Sulfide | Moderate to Good |
| Derivatization of Amino Group | Various (e.g., PFPA) | N-derivatized amine | High (for analytical purposes) |
Lack of Publicly Available Research Data on this compound Prevents Detailed Analysis
Comprehensive searches of scientific literature and chemical databases have revealed a significant absence of published research specifically detailing the chemical reactivity and transformational chemistry of the compound This compound . As a result, a detailed analysis of its scaffold modifications for the purpose of library generation cannot be provided at this time.
The inquiry into the specific synthetic transformations and reactivity of This compound did not yield any specific studies. Scientific research on the modification of chemical scaffolds is fundamental for the generation of compound libraries, which are essential tools in drug discovery and materials science for exploring the relationship between chemical structure and activity. This process typically involves a series of chemical reactions to introduce diverse functional groups and structural motifs onto a core molecular framework.
Despite the theoretical potential for modifying the This compound scaffold—for instance, through reactions involving the primary amine, the urea moiety, or the sulfinyl group—no specific examples or documented research findings for this particular compound are available in the public domain. The generation of a diverse chemical library from this starting material would hypothetically involve a range of synthetic methodologies.
Without accessible research data, a detailed discussion of reaction conditions, potential products, and the strategic rationale for specific modifications of This compound would be purely speculative. Authoritative and scientifically accurate reporting, as requested, requires a foundation of peer-reviewed research, which is currently unavailable for this specific chemical entity.
Further research into the synthesis and reactivity of This compound would be necessary to enable a thorough exploration of its potential for scaffold modification and library generation.
Advanced Spectroscopic and Analytical Characterization of 2 3 Aminobenzenesulfinyl Acetyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The predicted ¹H NMR spectrum of [2-(3-Aminobenzenesulfinyl)acetyl]urea would exhibit distinct signals corresponding to the aromatic protons of the 3-aminobenzenesulfinyl group, the methylene (B1212753) protons of the acetyl group, and the protons of the urea (B33335) and amino moieties.
The aromatic region is expected to show a complex pattern due to the meta-substitution of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfinyl group (-SO-). The amino group tends to shield the ortho and para protons, shifting them to a higher field (lower ppm), while the sulfinyl group has a deshielding effect.
The methylene protons adjacent to the sulfinyl group and the carbonyl group are expected to appear as a singlet, shifted downfield due to the electron-withdrawing nature of the neighboring groups. The protons of the primary amine (-NH₂) and the urea (-NH-CO-NH₂) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2' | 7.0 - 7.2 | s | - |
| H-4' | 6.8 - 7.0 | d | 7.5 - 8.0 |
| H-5' | 7.2 - 7.4 | t | 7.5 - 8.0 |
| H-6' | 6.9 - 7.1 | d | 7.5 - 8.0 |
| -CH₂- | 3.8 - 4.2 | s | - |
| -NH₂ (aromatic) | 4.0 - 5.0 | br s | - |
| -NH- (urea) | 7.5 - 8.5 | br s | - |
| -NH₂ (urea) | 5.5 - 6.5 | br s | - |
s = singlet, d = doublet, t = triplet, br s = broad singlet
The predicted ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The aromatic carbons will show distinct chemical shifts based on their position relative to the amino and sulfinyl substituents. The carbon attached to the amino group (C-3') is expected to be shielded, while the carbon attached to the sulfinyl group (C-1') will be deshielded.
The carbonyl carbons of the acetyl and urea groups are characteristically found at lower fields (higher ppm values). The methylene carbon will also be influenced by the adjacent sulfinyl and carbonyl groups, leading to a downfield shift.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' | 145 - 150 |
| C-2' | 115 - 120 |
| C-3' | 148 - 152 |
| C-4' | 118 - 122 |
| C-5' | 129 - 132 |
| C-6' | 120 - 125 |
| -CH₂- | 60 - 65 |
| C=O (acetyl) | 170 - 175 |
| C=O (urea) | 155 - 160 |
Two-dimensional (2D) NMR techniques would be instrumental in confirming the predicted structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, correlations between adjacent protons (e.g., H-4' with H-5', and H-5' with H-6') would be expected, helping to definitively assign these signals. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. oregonstate.edu It would allow for the unambiguous assignment of the protonated aromatic carbons (C-2', C-4', C-5', C-6') and the methylene carbon (-CH₂-).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com Key expected correlations would include:
The methylene protons (-CH₂-) to the acetyl carbonyl carbon, the urea carbonyl carbon, and the aromatic carbon C-1'.
The aromatic protons to neighboring and more distant carbons, which would confirm the substitution pattern of the benzene ring. For example, H-2' would be expected to show correlations to C-1', C-3', and C-6'.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula.
Predicted HRMS Data:
Molecular Formula: C₉H₁₁N₃O₃S
Calculated Monoisotopic Mass: 241.0521 g/mol
Expected Ion in positive ESI-MS: [M+H]⁺ with m/z 242.0599
Electrospray ionization is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing valuable structural information. The fragmentation of urea derivatives often involves cleavage of the C-N bonds. Aryl sulfoxides can undergo characteristic fragmentations, including the loss of the sulfinyl group.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve:
Initial cleavage of the bond between the methylene group and the sulfinyl group.
Loss of the acetylurea (B1202565) moiety.
Fragmentation of the urea group, such as the loss of isocyanic acid (HNCO).
Rearrangements and subsequent fragmentations of the aromatic portion.
Predicted Major Fragments in ESI-MS/MS:
| m/z | Proposed Fragment |
| 184.0385 | [M+H - HNCO]⁺ |
| 140.0327 | [M+H - CH₃CONHCONH₂]⁺ |
| 124.0378 | [C₆H₆NOS]⁺ |
| 108.0453 | [C₆H₆N]⁺ |
| 93.0578 | [C₆H₇N]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by probing their vibrational modes. For this compound, the spectra are expected to be complex, with characteristic bands arising from the urea, amide, and sulfinyl moieties.
The vibrational spectrum of this compound can be dissected by considering the distinct contributions of its primary functional groups.
Urea Moiety: The urea group (-NH-CO-NH₂) will exhibit several characteristic vibrations. The N-H stretching vibrations are anticipated to appear as a broad band in the IR spectrum between 3200 and 3600 cm⁻¹, often presenting as twin peaks. The C=O stretching vibration (Amide I band) of the urea is typically observed around 1700 cm⁻¹ in the IR spectrum. Additionally, N-H bending vibrations (Amide II band) are expected in the 1600-1650 cm⁻¹ region, and C-N stretching modes can be found around 1450 cm⁻¹ and 1150 cm⁻¹. In the Raman spectrum, the symmetric C-N stretching of urea is a prominent feature, often appearing around 1014 cm⁻¹ in solid urea.
Amide Moiety: The secondary amide group (-CO-NH-) within the acetylurea structure will also contribute significantly to the vibrational spectra. The Amide I band, primarily due to C=O stretching, is one of the most intense and useful bands in the IR spectrum of proteins and related compounds, typically appearing between 1630 and 1695 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is expected in the 1510-1560 cm⁻¹ range and is generally more intense in the IR than in the Raman spectrum. The Amide III band, a complex mix of C-N stretching and N-H bending, is found in the 1200-1300 cm⁻¹ region.
Sulfinyl Moiety: The sulfinyl group (S=O) is characterized by a strong stretching vibration. The frequency of the S=O stretch is sensitive to the electronic environment and is typically observed in the range of 950-1150 cm⁻¹ in sulfoxides. For an aryl sulfoxide (B87167), as is the case in the target molecule, this band is expected to be strong in the IR spectrum.
The following table summarizes the anticipated vibrational modes for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Urea | N-H Stretch | 3200-3600 | 3200-3600 |
| C=O Stretch (Amide I) | ~1700 | Weak | |
| N-H Bend (Amide II) | 1600-1650 | 1600-1650 | |
| C-N Stretch | ~1450, ~1150 | ~1466, ~1014 | |
| Amide | C=O Stretch (Amide I) | 1630-1695 | 1630-1695 |
| N-H Bend / C-N Stretch (Amide II) | 1510-1560 | Weak | |
| C-N Stretch / N-H Bend (Amide III) | 1200-1300 | 1200-1300 | |
| Sulfinyl | S=O Stretch | 950-1150 | 950-1150 |
| Aromatic Ring | C-H Stretch | >3000 | >3000 |
| C=C Stretch | 1400-1600 | 1400-1600 |
Hydrogen bonding is expected to play a significant role in the vibrational spectra of this compound, given the presence of multiple donor (N-H from urea, amide, and amino groups) and acceptor (C=O from urea and amide, and S=O from sulfinyl) sites.
The presence of hydrogen bonding typically leads to a red-shift (lowering of frequency) and broadening of the stretching vibrations of the donor group (X-H). nih.gov Therefore, the N-H stretching bands are expected to be broad and shifted to lower wavenumbers compared to the free, non-hydrogen-bonded state.
Conversely, the stretching frequency of the acceptor group (e.g., C=O, S=O) is also affected. Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, resulting in a red-shift of the Amide I band. bdu.ac.in Similarly, the S=O stretching frequency in sulfoxides is known to decrease upon hydrogen bond formation. The magnitude of this shift can provide insights into the strength of the hydrogen bonding interactions. For instance, a red-shift of approximately 10 cm⁻¹ per hydrogen bond has been observed for the S=O stretch of DMSO in water.
By analyzing the positions and shapes of the N-H, C=O, and S=O bands in both IR and Raman spectra, it is possible to infer the nature and extent of intermolecular and intramolecular hydrogen bonding within the molecular structure. Concentration-dependent studies in a non-polar solvent could further elucidate these interactions, as changes in concentration would affect the degree of intermolecular hydrogen bonding.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the solid state.
The molecule this compound possesses several rotatable single bonds, allowing for a range of possible conformations. The preferred conformation in the crystalline state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.
Key conformational features to be determined would include:
The planarity of the urea and amide groups . While the amide group is generally planar, the degree of planarity can be influenced by the surrounding chemical environment.
The relative orientation of the aminobenzene ring, the sulfinyl group, and the acetylurea side chain.
The following table presents a hypothetical set of key bond lengths and angles for this compound, based on typical values for similar fragments found in the Cambridge Structural Database.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C=O (Urea) | ~1.25 Å |
| C-N (Urea) | ~1.34 Å | |
| C=O (Amide) | ~1.24 Å | |
| C-N (Amide) | ~1.33 Å | |
| S=O | ~1.50 Å | |
| S-C (aryl) | ~1.80 Å | |
| S-C (alkyl) | ~1.82 Å | |
| Bond Angle | N-C-N (Urea) | ~117° |
| N-C-O (Urea) | ~121.5° | |
| C-N-C (Amide) | ~122° | |
| O-S-C | ~106° |
The crystal packing of this compound will be dominated by a network of intermolecular hydrogen bonds. The presence of multiple hydrogen bond donors (three N-H groups from the urea and amide, and two from the amino group) and acceptors (two C=O groups and one S=O group) allows for the formation of a complex and robust three-dimensional network.
Common hydrogen bonding motifs that might be observed include:
Urea-urea interactions: Urea is well-known to form centrosymmetric dimers through N-H···O=C hydrogen bonds.
Urea-amide and amide-amide interactions: Similar N-H···O=C hydrogen bonds are expected to link these functional groups.
Interactions involving the sulfinyl group: The sulfinyl oxygen is a potent hydrogen bond acceptor and is likely to participate in N-H···O=S interactions.
Interactions involving the amino group: The -NH₂ group can act as a hydrogen bond donor.
Computational Chemistry and Theoretical Modeling of 2 3 Aminobenzenesulfinyl Acetyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental for understanding the electronic structure, geometry, and reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.gov It is particularly effective for optimizing molecular geometry, which involves finding the lowest energy arrangement of atoms in space. For [2-(3-Aminobenzenesulfinyl)acetyl]urea, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its three-dimensional structure. mdpi.com
The optimization process would yield crucial data on bond lengths, bond angles, and dihedral angles. This information helps to define the molecule's shape and the spatial relationship between its key functional groups: the aminobenzene ring, the chiral sulfinyl group, and the acetylurea (B1202565) side chain. The results would reveal the planarity of the phenyl ring and the tetrahedral-like geometry around the sulfur atom.
Illustrative Data Table: Predicted Geometric Parameters
Below is an example of what a data table for optimized geometric parameters of this compound might look like following a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S (Sulfinyl) | ~1.80 Å |
| S=O (Sulfinyl) | ~1.50 Å | |
| C=O (Urea) | ~1.25 Å | |
| N-H (Amine) | ~1.01 Å | |
| Bond Angle | C-S-O | ~106° |
| C-N-C (Urea) | ~125° | |
| Dihedral Angle | C-C-S-O | Defines conformation |
Note: This table is for illustrative purposes only. Actual values would be generated from a specific DFT calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, FMO analysis would map the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich aminobenzene ring, while the LUMO might be distributed over the electron-withdrawing acetylurea and sulfinyl groups.
Interactive Data Table: Illustrative FMO Properties
This table presents hypothetical energy values for the frontier orbitals of this compound, which would be derived from quantum chemical calculations.
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |
| Energy Gap | 4.7 | LUMO - HOMO |
Note: This data is illustrative and represents typical values for organic molecules of similar complexity.
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.
For this compound, an EPS map would likely show strong negative potential around the oxygen atoms of the sulfinyl and urea (B33335) groups, as well as the nitrogen atoms of the amino group, identifying these as likely sites for hydrogen bonding and electrophilic attack. nih.gov Conversely, the hydrogen atoms of the amine and urea groups would exhibit positive potential, making them hydrogen bond donors.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the physical movements and conformational changes of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and how it is influenced by its environment.
Conformational Landscape Exploration and Stability
These simulations would reveal the most probable shapes the molecule adopts at a given temperature. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonds between the urea's N-H groups and the sulfinyl oxygen, as well as steric hindrance between different parts of the molecule. Recent computational studies on urea derivatives have highlighted their dynamic conformational behavior. nih.gov
Illustrative Data Table: Stable Conformers from MD Simulation
This table provides a hypothetical summary of stable conformers that could be identified through MD simulations of this compound.
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | C-C-S-O: ~60 | 0.00 | 65 |
| Conf-2 | C-C-S-O: ~180 | 1.2 | 25 |
| Conf-3 | C-C-S-O: ~-60 | 2.5 | 10 |
Note: This table is a hypothetical representation. The data would be derived from clustering analysis of an MD trajectory.
Solvent Effects on Molecular Conformations
The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can incorporate solvent molecules (explicitly) or model the solvent as a continuum (implicitly) to study these effects. For a molecule like this compound, with its multiple hydrogen bond donors and acceptors, the choice of solvent is critical.
In a polar protic solvent like water, it is expected that intermolecular hydrogen bonds between the solute and solvent would be favored, potentially disrupting some intramolecular hydrogen bonds. This could lead to a more extended conformation compared to its structure in a nonpolar solvent or in the gas phase. Studies on similar compounds like benzenesulfonamides have shown that solvent effects can be significant in determining the favored conformation. nih.gov The simulation would track how the presence and type of solvent alter the relative populations of the stable conformers identified in the gas phase.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the computational chemistry and theoretical modeling of the compound This compound .
Therefore, it is not possible to generate an article that adheres to the requested outline, as no molecular docking studies, predictions of binding modes, interaction energies, or assessments of ligand-receptor complementarity for this particular compound have been found in the public domain.
Fulfilling the request would require non-existent data, and using information from other chemical compounds would violate the explicit instructions to focus solely on "this compound".
Investigations of Molecular Interactions with Biological Systems in Vitro/in Silico Focus
Exploration of Potential Target Classes for Urea (B33335) and Sulfinyl Compounds
The unique combination of a urea moiety and a sulfinyl group in [2-(3-Aminobenzenesulfinyl)acetyl]urea suggests several potential classes of biological targets. The urea functional group is well-known for its ability to form stable hydrogen bonds with proteins and receptors, a characteristic central to the activity of many pharmaceuticals. nih.gov Similarly, the sulfinyl group can participate in various non-covalent interactions, contributing to ligand binding.
Enzyme Inhibition Studies (e.g., hydrolases, transferases)
The structural motifs within this compound make it a candidate for interaction with various enzymes, particularly hydrolases and transferases.
Urea derivatives have been extensively studied as enzyme inhibitors. nih.gov A prominent example is the inhibition of urease, a hydrolase that catalyzes the breakdown of urea. nih.govnih.gov The urea moiety can act as a substrate mimic, binding to the enzyme's active site. researchgate.net In vitro studies on various urea and thiourea (B124793) derivatives have demonstrated a wide range of inhibitory potencies against urease, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govfrontiersin.org For instance, certain oxazole-based imidazopyridine scaffolds have been identified as more potent urease inhibitors than the standard drug thiourea. nih.gov
The sulfinyl group, while less commonly associated with enzyme inhibition than the urea moiety, can also play a role. For example, some sulfoxide-containing compounds have been investigated as inhibitors of sulfotransferases (SULTs), a class of transferase enzymes. wikipedia.org
To investigate the potential enzyme inhibitory activity of [2-(3-Amonibenzenesulfinyl)acetyl]urea, a panel of enzymes could be screened. Below is a hypothetical data table illustrating the kind of results that might be obtained from such in vitro enzyme inhibition assays.
Table 1: Hypothetical In Vitro Enzyme Inhibition Profile for this compound and Related Compounds
| Compound | Enzyme Target | Enzyme Class | Inhibition Metric (IC₅₀, µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|---|
| This compound | Urease (from Jack bean) | Hydrolase | Data not available | Thiourea | 23.2 ± 11.0 frontiersin.org |
| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Urease (from Jack bean) | Hydrolase | 2.0 ± 0.73 frontiersin.org | Thiourea | 23.2 ± 11.0 frontiersin.org |
| Oxazole-based imidazopyridine 4i | Urease (from Jack bean) | Hydrolase | 5.68 ± 1.66 nih.gov | Thiourea | 21.37 ± 1.76 nih.gov |
| Biphenyl urea 5h | CYP1B1 | Oxidoreductase (Transferase) | 0.005 nih.gov | α-Naphthoflavone | Data not available |
| This compound | Sulfotransferase 1A1 (SULT1A1) | Transferase | Data not available | Mefenamic Acid | Data not available |
Receptor Binding Assays (e.g., GPCRs, nuclear receptors)
The structural features of this compound also suggest potential interactions with various receptor families, including G protein-coupled receptors (GPCRs) and nuclear receptors.
The urea moiety is a common pharmacophore in ligands targeting GPCRs. nih.gov For example, urea-based compounds have been developed as potent inhibitors of Rho-associated kinase (ROCK), a downstream effector of the RhoA GPCR pathway. nih.gov The ability of urea to form specific hydrogen bond patterns is crucial for its binding to these receptors. nih.gov Studies on adenosine (B11128) A1 receptors have shown that urea can be used to uncouple the receptor from its G protein, allowing for the investigation of ligand binding to the low-affinity state of the receptor. nih.gov
The sulfinyl group can also contribute to receptor binding. While less explored in the context of GPCRs, sulfinyl-containing ligands have been studied for their interaction with other receptor types.
A hypothetical screening of this compound against a panel of receptors could yield data such as that presented in the table below.
Table 2: Hypothetical Receptor Binding Affinity for this compound and Related Compounds
| Compound | Receptor Target | Receptor Family | Binding Affinity (Kd or Ki, nM) | Reference Compound | Reference Kd or Ki (nM) |
|---|---|---|---|---|---|
| This compound | Adenosine A1 Receptor | GPCR | Data not available | Adenosine | pKL 5.66 ± 0.05 nih.gov |
| Urea-based ROCK inhibitor | Rho-associated kinase (ROCK) | Serine/Threonine Kinase | Potent IC₅₀ values reported nih.gov | - | - |
| This compound | Estrogen Receptor α (ERα) | Nuclear Receptor | Data not available | Estradiol | Data not available |
| Bicyclic sulfonamide 1 | FK506-binding protein 12 (FKBP12) | Immunophilin | 2.6 researchgate.netchemrxiv.org | - | - |
Protein-Ligand Interaction Profiling
To understand the specific molecular interactions that could mediate the binding of this compound to its potential targets, in silico molecular docking and protein-ligand interaction profiling would be employed.
Molecular docking studies of various urea derivatives have revealed common interaction patterns. aip.orgresearchgate.netnih.gov The urea moiety frequently engages in hydrogen bonding with amino acid residues in the protein's active site. nih.govresearchgate.net For example, in the inhibition of urease, the urea carbonyl oxygen and amide hydrogens can form critical hydrogen bonds with the nickel ions and surrounding residues in the active site. researchgate.netnih.gov Furthermore, the aromatic ring present in many urea-containing ligands can participate in hydrophobic and π-stacking interactions. nih.gov
The sulfinyl group can also contribute to binding through various interactions. Studies on sulfonamide analogs binding to FKBP12 have shown that the sulfinyl oxygen can engage in CH···O=S interactions with the protein. acs.orgnih.gov The sulfur atom itself can also be involved in specific interactions.
A hypothetical protein-ligand interaction profile for this compound docked into a target protein is summarized below.
Table 3: Hypothetical Protein-Ligand Interaction Profile for this compound
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Urea (NH and C=O) | Asp, Glu, Asn, Gln, Ser, Thr, His | Hydrogen Bonding |
| Aminobenzene Ring | Phe, Tyr, Trp, Leu, Val, Ile | Hydrophobic, π-π Stacking, Cation-π |
| Sulfinyl (S=O) | Gly, Ala, Val | CH···O=S Interactions |
| Sulfinyl (S) | Met, Cys | Sulfur-aromatic, Sulfur-sulfur |
| Acetyl (C=O) | Arg, Lys, His | Hydrogen Bonding |
Mechanistic Studies of Cellular Entry and Localization (In Vitro Models)
Understanding how this compound enters cells and where it localizes is crucial for interpreting its biological activity. In vitro models provide a valuable tool for these investigations.
Membrane Permeability Assays
The ability of a compound to cross cell membranes is a key determinant of its bioavailability and intracellular target engagement. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for predicting human intestinal permeability. nih.govnih.gov
The permeability of urea itself across Caco-2 monolayers is relatively low, suggesting that it primarily crosses membranes via paracellular transport or through specific transporters. nih.gov The permeability of urea derivatives can vary significantly depending on their physicochemical properties, such as lipophilicity and the presence of functional groups that can interact with membrane transporters.
A hypothetical Caco-2 permeability assay for this compound could provide the data presented in the following table.
Table 4: Hypothetical Caco-2 Permeability Data
| Compound | Apparent Permeability (Papp, 10-6 cm/s) | Transport Direction | Permeability Classification |
|---|---|---|---|
| This compound | Data not available | Apical to Basolateral (A→B) | Data not available |
| Urea | Low nih.gov | A→B | Low |
| Propranolol (High Permeability Control) | >10 | A→B | High |
| Atenolol (Low Permeability Control) | <1 | A→B | Low |
Intracellular Distribution Investigations
Once inside the cell, the subcellular localization of a compound can significantly influence its biological effects. For sulfinyl-containing compounds, their distribution within the cell can be complex.
For example, studies on mouse methionine-S-sulfoxide reductase (MsrA), an enzyme that contains a sulfoxide (B87167) in its substrate, have shown that the protein is found in the cytosol, nucleus, and mitochondria. nih.govacs.org The distribution of MsrA among these compartments is influenced by its structural and functional elements and appears to occur post-translationally. nih.govacs.org This suggests that sulfinyl-containing molecules could potentially access multiple subcellular compartments.
The subcellular distribution of sulfur-containing compounds can also be tissue-specific. In rats, bound sulfur has been found primarily in the cytosolic fraction of the liver, while in the kidney, it is present in both high and low molecular weight forms. nih.gov Acid-labile sulfur, on the other hand, is predominantly located in the mitochondrial fraction. nih.gov
Investigating the intracellular distribution of this compound would likely involve techniques such as fluorescence microscopy (if the compound is fluorescent or can be tagged) or subcellular fractionation followed by quantification of the compound in different organelles.
Table 5: Hypothetical Subcellular Distribution of this compound in a Model Cell Line
| Subcellular Fraction | Percentage of Total Intracellular Compound |
|---|---|
| Cytosol | Data not available |
| Mitochondria | Data not available |
| Nucleus | Data not available |
| Microsomes | Data not available |
| Membrane/Particulate | Data not available |
Biochemical Pathway Modulation Studies (Cell-Free and Cellular Assays)
The potential for this compound to modulate biochemical pathways would be a primary area of investigation to understand its mechanism of action. This typically involves a combination of cell-free and cellular assays.
Effects on Metabolic Enzymes (e.g., pantothenate synthetase analogs)
A key area of interest for compounds with structural similarities to intermediates in metabolic pathways is their potential to act as enzyme inhibitors. For instance, the pantothenate biosynthesis pathway is essential for many microorganisms and is a validated target for antimicrobial drug development. Pantothenate synthetase (PS) is a crucial enzyme in this pathway, catalyzing the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5). nih.govnih.gov
The investigation of this compound would involve assessing its ability to inhibit pantothenate synthetase. This is often done through in vitro enzymatic assays that measure the production of pantothenate or the consumption of ATP in the presence of varying concentrations of the test compound. The results of such an assay would typically be presented in a data table, as shown hypothetically below.
Table 1: Hypothetical Inhibitory Activity of this compound against Mycobacterium tuberculosis Pantothenate Synthetase
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
|---|---|---|---|
| This compound | 1 | Data not available | Data not available |
| 10 | Data not available | ||
| 50 | Data not available | ||
| 100 | Data not available | ||
| Control Inhibitor | 10 | Data not available | Data not available |
Note: This table is illustrative and does not represent actual experimental data.
Further studies would explore the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the enzyme kinetics in the presence of the inhibitor.
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, many bioactive compounds exert their effects by modulating intracellular signaling pathways. To assess the impact of this compound on such pathways, researchers would employ cellular assays. This could involve treating specific cell lines (e.g., cancer cells, immune cells) with the compound and then measuring changes in the phosphorylation status of key signaling proteins (e.g., kinases like Akt, ERK, or p38) or the expression levels of downstream target genes. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used for these investigations.
Ligand-Target Specificity and Selectivity Assessment (In Vitro Assays)
A critical aspect of drug discovery is to determine the specificity and selectivity of a compound for its intended biological target. A highly selective compound will interact primarily with its target, minimizing off-target effects that could lead to toxicity.
To assess the ligand-target specificity of this compound, a panel of in vitro assays would be conducted. If, for example, the compound was identified as an inhibitor of pantothenate synthetase, its activity would be tested against a range of other enzymes, particularly those with similar active site architectures or those that bind ATP.
The selectivity of the compound could be quantified and presented in a table, as illustrated in the hypothetical example below.
Table 2: Hypothetical Selectivity Profile of this compound
| Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. Target X) |
|---|---|---|
| Target X (e.g., M. tb PS) | Data not available | 1 |
| Human Enzyme A | Data not available | Data not available |
| Human Enzyme B | Data not available | Data not available |
| Bacterial Enzyme C | Data not available | Data not available |
Note: This table is illustrative and does not represent actual experimental data.
A favorable selectivity profile would show high potency (low IC₅₀) against the intended target and significantly lower potency (high IC₅₀) against other tested enzymes. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could also be used to directly measure the binding affinity and kinetics of the compound to its purified target protein, providing further insight into its specificity.
Structure Activity Relationship Sar and Derivative Studies for 2 3 Aminobenzenesulfinyl Acetyl Urea Analogues
Systematic Modification of the Urea (B33335) Moiety
The urea moiety is a cornerstone of many biologically active compounds, known for its ability to form multiple hydrogen bonds. acs.orgnih.gov Modifications to this group can significantly alter the binding affinity and pharmacokinetic properties of the parent compound.
Substitution on the nitrogen atoms of the urea group can profoundly influence the compound's conformational preferences and its ability to interact with target proteins. nih.gov The introduction of substituents on either the terminal or the internal nitrogen of the urea can modulate its hydrogen bonding capacity, lipophilicity, and steric profile.
Generally, N-alkylation of a urea can disrupt planarity and may introduce specific steric interactions that can either enhance or diminish activity depending on the topology of the binding site. For instance, the sequential introduction of methyl groups on the nitrogen atoms of N,N'-diphenylurea has been shown to shift the conformation from trans,trans to cis,cis. nih.gov While no direct studies on N-substituted [2-(3-Aminobenzenesulfinyl)acetyl]urea have been publicly disclosed, a hypothetical analysis based on related urea derivatives suggests that small alkyl groups might be well-tolerated, whereas bulkier substituents could lead to a loss of activity due to steric hindrance.
Table 1: Hypothetical N-Substitution Effects on the Urea Moiety of this compound
| Compound | R1 (N-substitution) | R2 (N'-substitution) | Postulated Effect on Activity | Rationale |
| 1 | H | H | Baseline Activity | Unsubstituted urea allows for maximal hydrogen bonding potential. |
| 1a | CH₃ | H | Potentially Maintained or Slightly Reduced Activity | Small alkyl group may be tolerated, but could disrupt a key hydrogen bond. |
| 1b | H | CH₃ | Potentially Reduced Activity | Substitution on the nitrogen adjacent to the acetyl group might interfere with a critical interaction. |
| 1c | C₂H₅ | H | Likely Reduced Activity | Increased steric bulk may lead to unfavorable interactions. |
| 1d | Phenyl | H | Potentially Altered Activity Profile | Aromatic ring could introduce new π-π stacking interactions, but also significant steric bulk. |
This table presents hypothetical data based on general principles of medicinal chemistry for urea-containing compounds.
Bioisosteric replacement of the urea functionality is a common strategy in medicinal chemistry to improve metabolic stability, modulate activity, and alter physicochemical properties. youtube.com Thioureas, carbamates, and other urea isosteres are frequently explored.
The replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793) can alter the hydrogen bonding geometry and electronic properties. acs.org Thiourea derivatives often exhibit different biological activity profiles compared to their urea counterparts. nih.gov In some cases, thioureas have shown enhanced activity. nih.gov
Carbamates, representing another class of urea bioisosteres, can also be considered. The replacement of an NH group with an oxygen atom in the urea moiety results in a carbamate, which can act as a hydrogen bond acceptor but has a reduced hydrogen bond donor capacity. youtube.com This modification would significantly impact the interaction profile of the molecule.
Other bioisosteres such as guanidines or squaramides could also be investigated to explore different hydrogen bonding patterns and electronic distributions. nih.gov
Table 2: Hypothetical Activity of Bioisosteric Replacements for the Urea Moiety
| Compound ID | Bioisostere | Postulated Relative Activity | Rationale for Activity Change |
| 2a | Thiourea | Potentially similar or slightly reduced | Altered H-bond geometry and basicity compared to urea. acs.orgnih.gov |
| 2b | Carbamate | Likely reduced | Loss of a hydrogen bond donor group. youtube.com |
| 2c | Guanidine | Potentially increased or altered | Introduction of a positive charge could form new ionic interactions. |
| 2d | Squaramide | Potentially maintained | Can mimic the hydrogen bonding pattern of urea. nih.gov |
This table presents hypothetical data based on known effects of bioisosteric replacements in similar compound classes.
Diversification of the Aminobenzenesulfinyl Group
The aminobenzenesulfinyl portion of the molecule offers multiple avenues for structural modification, each with the potential to fine-tune the compound's interaction with its biological target.
Table 3: Hypothetical Influence of Amino Group Positional Isomerism
| Compound | Position of Amino Group | Postulated Relative Activity | Rationale |
| 3 | meta (parent) | Baseline Activity | The established activity profile is based on this isomer. |
| 3a | para | Potentially different activity or target selectivity | Alters the vector of the amino group relative to the rest of the molecule. |
| 3b | ortho | Likely reduced activity | Potential for steric hindrance or unfavorable intramolecular interactions with the side chain. |
This table presents hypothetical data based on the principle of positional isomerism in drug design.
Introducing substituents onto the phenyl ring is a classic strategy to probe the steric and electronic requirements of the binding pocket. Halogenation (e.g., with fluorine, chlorine, or bromine) can alter the electronic nature of the ring and introduce new potential interactions. Alkylation (e.g., with methyl or ethyl groups) can explore the presence of hydrophobic pockets in the receptor. The position of these substituents is also crucial. For example, substitution at the positions ortho to the sulfinyl group could have a more significant steric impact than substitution at the positions meta or para.
Table 4: Hypothetical Effects of Phenyl Ring Substitution
| Compound | Substitution | Position | Postulated Relative Activity | Rationale |
| 4a | Fluoro | 4-position | Potentially enhanced | Small, electron-withdrawing group may improve binding or metabolic stability. |
| 4b | Chloro | 4-position | Potentially enhanced or reduced | Larger than fluorine, could have positive or negative steric and electronic effects. |
| 4c | Methyl | 5-position | Potentially enhanced | Introduction of a small hydrophobic group may interact favorably with a lipophilic pocket. |
| 4d | Methoxy | 2-position | Likely reduced | Steric clash with the sulfinylacetylurea side chain. |
This table presents hypothetical data based on common SAR trends for substituted phenyl rings in bioactive molecules.
The oxidation state of the sulfur atom is a key modifiable feature. The parent compound contains a sulfoxide (B87167) (sulfinyl) group, which is chiral and can act as a hydrogen bond acceptor. Oxidation of the sulfoxide to a sulfone would result in a non-chiral, more polar group with two hydrogen bond accepting oxygen atoms. Conversely, reduction to a sulfide (B99878) would yield a less polar, non-hydrogen bonding group. These changes would drastically alter the polarity, geometry, and hydrogen bonding capacity of this part of the molecule, almost certainly leading to significant changes in biological activity.
Table 5: Hypothetical Impact of Sulfur Oxidation State
| Compound | Sulfur Oxidation State | Postulated Relative Activity | Rationale |
| 5 | Sulfoxide (parent) | Baseline Activity | The established activity is based on this oxidation state. |
| 5a | Sulfone | Potentially different activity | Increased polarity and hydrogen bond accepting capacity. |
| 5b | Sulfide | Likely reduced or different activity | Loss of the hydrogen bond accepting sulfinyl oxygen and reduced polarity. |
This table presents hypothetical data based on the known effects of modifying sulfur oxidation states in drug molecules.
Exploration of the Acetyl Side Chain
The acetyl side chain of this compound represents a key region for structural modification to probe interactions with a hypothetical biological target. Modifications to this group can influence the compound's potency, selectivity, and pharmacokinetic properties by altering its size, shape, and electronic distribution.
Homologation or Branching of the Acetyl Group
Systematic extension (homologation) or branching of the acetyl side chain can provide valuable insights into the spatial constraints of the target's binding pocket.
Homologation, the incremental addition of methylene (B1212753) units (–CH₂–), would systematically increase the length of the side chain. For instance, converting the acetyl group to a propanoyl or butanoyl group could probe for additional hydrophobic interactions or identify the optimal chain length to fit within a specific binding channel.
Introduction of branching, such as methyl or ethyl groups at the alpha-position to the carbonyl, would explore the steric tolerance of the binding site. Such modifications can also impact the molecule's conformational flexibility and metabolic stability.
Hypothetical Research Findings:
A theoretical study might reveal that modest extension of the alkyl chain is beneficial for activity. For example, a propanoyl derivative could exhibit improved binding affinity compared to the parent acetyl compound, suggesting the presence of a nearby hydrophobic pocket that can be occupied by the additional methyl group. However, further extension to a butanoyl or larger group might lead to a decrease in activity due to steric hindrance, defining the optimal size for this substituent. The introduction of branching, for instance, an isobutyryl group, might be detrimental to activity, indicating a narrow binding groove that cannot accommodate bulky substituents at this position.
Interactive Data Table: Hypothetical Activity of Homologated and Branched Analogues
| Compound ID | R Group Modification | Hypothetical IC₅₀ (nM) | Fold Change vs. Parent |
| Parent | -COCH₃ | 50 | 1.0 |
| Analogue 1 | -COCH₂CH₃ | 25 | 2.0 |
| Analogue 2 | -COCH₂CH₂CH₃ | 60 | 0.8 |
| Analogue 3 | -COCH(CH₃)₂ | 150 | 0.3 |
Incorporation of Heterocyclic or Aromatic Rings
Replacing the acetyl group with moieties containing heterocyclic or aromatic rings can introduce a range of new interactions, such as pi-stacking, hydrogen bonding, and dipole interactions, which can significantly enhance binding affinity and selectivity.
The introduction of a phenylacetyl group, for example, could facilitate pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. Alternatively, incorporating a furan (B31954) or thiophene (B33073) ring could introduce heteroatoms capable of forming hydrogen bonds or other polar interactions, while also serving as bioisosteric replacements for a phenyl ring. The choice of the heterocyclic ring can also influence the compound's metabolic profile and solubility.
Hypothetical Research Findings:
A hypothetical screening of analogues with various aromatic and heterocyclic side chains might indicate that a (2-furyl)acetyl group leads to a substantial increase in potency. This could suggest that the oxygen heteroatom of the furan ring acts as a hydrogen bond acceptor with a key residue in the binding site. In contrast, a simple phenylacetyl derivative might show only a modest improvement, while a larger naphthylacetyl group could be too bulky, resulting in a loss of activity.
Interactive Data Table: Hypothetical Activity of Analogues with Aromatic/Heterocyclic Side Chains
| Compound ID | R Group Modification | Hypothetical IC₅₀ (nM) | Fold Change vs. Parent |
| Parent | -COCH₃ | 50 | 1.0 |
| Analogue 4 | -COCH₂-Phenyl | 40 | 1.25 |
| Analogue 5 | -COCH₂-(2-Furyl) | 10 | 5.0 |
| Analogue 6 | -COCH₂-(2-Thienyl) | 15 | 3.3 |
| Analogue 7 | -COCH₂-(2-Naphthyl) | 200 | 0.25 |
Conformationally Restricted Analogues
The parent molecule, this compound, possesses considerable conformational flexibility around its single bonds. This flexibility means that the molecule can adopt numerous shapes, only one of which (the "bioactive conformation") is likely responsible for its interaction with the biological target. Synthesizing conformationally restricted analogues can lock the molecule into a more rigid structure that mimics this bioactive conformation, potentially leading to increased potency and selectivity. nih.govresearchgate.net
One common strategy is to incorporate the flexible side chain into a ring system. For example, the acetylurea (B1202565) side chain could be cyclized to form a lactam or other heterocyclic ring structure. This would reduce the number of rotatable bonds and pre-organize the key functional groups for optimal binding. Such rigidification can also improve metabolic stability by shielding susceptible bonds from enzymatic degradation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov This approach is invaluable for understanding the key molecular features driving activity and for designing new, more potent analogues.
Derivation of QSAR Models for Predictive Design
To develop a QSAR model for this compound analogues, a training set of compounds with known biological activities would be required. For each compound, a set of molecular descriptors (see 7.5.2) would be calculated. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation would be derived that links the descriptors to the activity.
A hypothetical QSAR equation might look like:
log(1/IC₅₀) = 0.75 * ClogP - 0.2 * TPSA + 0.5 * N_HBA - 1.5
This model could then be validated using an external test set of compounds not included in the model's derivation. A validated model can be used to predict the activity of novel, yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and testing.
Physicochemical Descriptors and Their Correlation with Activity
The selection of appropriate physicochemical descriptors is crucial for a meaningful QSAR model. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. For the this compound series, relevant descriptors could include:
Hydrophobicity descriptors (e.g., ClogP): These describe the molecule's lipophilicity, which influences its ability to cross cell membranes and bind to hydrophobic pockets. A positive correlation in a QSAR model would suggest that increasing lipophilicity is beneficial for activity.
Electronic descriptors (e.g., Hammett constants, partial atomic charges): These quantify the electronic effects of substituents. For instance, the electron-donating or -withdrawing nature of a group on the aminobenzene ring could be correlated with binding affinity.
Steric descriptors (e.g., molecular weight, molar refractivity): These describe the size and shape of the molecule. A negative correlation with a bulky descriptor might indicate steric hindrance in the binding site.
Topological descriptors (e.g., connectivity indices, number of rotatable bonds): These describe the molecule's topology and flexibility.
Quantum chemical descriptors (e.g., HOMO/LUMO energies): These can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
Interactive Data Table: Hypothetical QSAR Data for a Series of Analogues
| Compound ID | Hypothetical log(1/IC₅₀) | ClogP | TPSA (Ų) | Number of H-Bond Acceptors (HBA) |
| Parent | 4.30 | 1.2 | 120 | 4 |
| Analogue 1 | 4.60 | 1.6 | 120 | 4 |
| Analogue 4 | 4.40 | 2.5 | 120 | 4 |
| Analogue 5 | 5.00 | 1.5 | 133 | 5 |
| Analogue 6 | 4.82 | 1.9 | 120 | 4 |
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies
The synthesis of [2-(3-Aminobenzenesulfinyl)acetyl]urea, particularly in an enantiomerically pure form, is a key area for future research. The sulfur atom in the sulfinyl group is a stereocenter, meaning the compound can exist as two distinct enantiomers, which may have different biological activities.
Future synthetic efforts could focus on:
Catalytic Asymmetric Sulfoxidation : Developing methods for the enantioselective oxidation of a corresponding sulfide (B99878) precursor is a primary goal. acs.org This could involve using transition-metal catalysts with chiral ligands or employing biocatalytic approaches with oxidative enzymes. rsc.orgalmacgroup.comnih.gov Such methods offer a direct and efficient route to optically active sulfoxides. researchgate.net
Kinetic Resolution : Another strategy involves the kinetic resolution of a racemic mixture of the compound. nih.gov This could be achieved through enzymatic reduction, where an enzyme selectively reduces one enantiomer to the sulfide, allowing for the separation of the desired enantiomer. almacgroup.com
Chiral Auxiliary-Based Synthesis : The use of chiral auxiliaries attached to the sulfur atom can direct the stereochemical outcome of synthetic transformations. illinois.edu While a classic approach, new, more efficient, and easily removable auxiliaries could be developed for this specific scaffold.
Table 1: Potential Asymmetric Synthesis Strategies
| Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Catalytic Asymmetric Oxidation | Use of chiral catalysts (metal-based or enzymatic) to directly oxidize a prochiral sulfide to a single enantiomer of the sulfoxide (B87167). acs.orgrsc.org | High efficiency, atom economy, potential for scalability. | Development of specific catalysts for the aminobenzene sulfide substrate. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. nih.gov | Access to enantiopure compounds from a racemic starting material. | Identifying selective enzymes or chemical resolving agents. almacgroup.com |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereoselective formation of the sulfoxide center. illinois.edu | High diastereoselectivity, well-established principles. | Design of novel, easily cleavable auxiliaries compatible with the urea (B33335) moiety. |
Exploration of Novel Biological Targets and Pathways
The urea functionality is a cornerstone of many approved drugs, particularly kinase inhibitors, where it acts as a crucial hydrogen bond donor and acceptor to engage with the protein's hinge region. frontiersin.orgnih.gov The aryl urea motif, as seen in drugs like Sorafenib, is a well-established pharmacophore for inhibiting various kinases involved in cancer progression, such as VEGFR-2. nih.govmdpi.com
Future research should investigate the potential of this compound to interact with:
Protein Kinases : Screening the compound against a panel of protein kinases is a logical first step. The combination of the aryl urea and the aminobenzene group could lead to novel binding modes or selectivity profiles. frontiersin.org
Epoxide Hydrolases : Urea-containing compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a target for inflammatory and hypertensive diseases. nih.gov
Proteases : Cyclic ureas have shown activity as protease inhibitors, and while the title compound is acyclic, its urea group could still form key interactions in protease active sites. nih.gov
Programmed Death-Ligand 1 (PD-L1) : Recent studies have explored aryl ureas as scaffolds for inhibitors of the immune checkpoint protein PD-L1, suggesting a potential role in immuno-oncology. mdpi.com
Multicomponent Reaction Strategies for Analog Library Synthesis
To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse library of analogs is essential. Multicomponent reactions (MCRs) are highly efficient for this purpose, as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govnih.govmdpi.com
Future work could involve:
Urea-Based MCRs : Developing an MCR strategy where a molecule related to this compound's precursors can be combined with various aldehydes and other components. Reactions like the Biginelli reaction, which traditionally uses urea, could be adapted. rsc.orgacs.org
Isocyanide-Based MCRs : Reactions like the Ugi or Passerini reaction could be employed to build libraries with similar functionalities, rapidly exploring chemical space around the core scaffold. mdpi.com The efficiency of MCRs makes them ideal for generating libraries for high-throughput screening. nih.govrsc.org
Applications in Chemical Biology and Probe Development
A well-characterized molecule can be developed into a chemical probe to study biological systems. nih.gov Given its potential for biological activity, this compound is a candidate for probe development.
Future directions include:
Affinity-Based Probes : Synthesizing analogs that incorporate a reactive group or a tag. For instance, a version with a terminal alkyne or azide (B81097) could be created for "click" chemistry applications, allowing it to be linked to biotin (B1667282) or a fluorescent dye for target identification and imaging. ljmu.ac.uk
Covalent Probes : The sulfoxide itself, or related sulfur-based functional groups like sulfonyl fluorides, can be used to create covalent probes that form a permanent bond with their biological target. nih.govrsc.org This is particularly useful for identifying transient binding interactions and mapping binding sites.
Fluorogenic Probes : Designing probes where the reduction of the sulfoxide to a sulfide by a specific enzyme (like methionine sulfoxide reductases) triggers a change in fluorescence, enabling real-time imaging of enzyme activity. nih.gov
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. For this compound, these methods can accelerate the design of more potent and selective analogs.
Prospective computational studies would focus on:
Virtual High-Throughput Screening (vHTS) : Once a primary biological target is identified, computational models can be used to screen vast virtual libraries of related compounds to predict their binding affinity. atomwise.com
Structure-Based Drug Design : If a crystal structure of the target protein bound to the compound is obtained, detailed analysis of the binding interactions can guide the rational design of new analogs. For example, modeling could suggest modifications to the aminophenyl ring to enhance interactions with a specific pocket in the protein.
Covalent Docking : If covalent inhibition is pursued, specialized docking algorithms can model the formation of the covalent bond between the probe and a nucleophilic residue (like cysteine or histidine) on the target protein. atomwise.com
Integration with High-Throughput Screening Platforms (In Vitro)
The ultimate test of any new chemical scaffold is its performance in biological assays. Integrating the synthetic and computational efforts with high-throughput screening (HTS) is crucial for efficiently evaluating the therapeutic potential of this compound and its analogs.
Future integration would involve:
Mass Spectrometry-Based HTS : This technology is particularly powerful for screening compound libraries, including covalent fragments, as it directly measures the mass of the protein to detect binding events (a mass shift upon adduct formation). bioanalysis-zone.comembopress.orgnih.gov
Fluorescence-Based Assays : Developing assays where binding of the compound to its target displaces a fluorescent probe, leading to a measurable change in signal.
Automated Screening : Using robotic platforms to test the synthesized analog libraries against a panel of biological targets in a rapid and reproducible manner, generating large datasets for SAR analysis. nih.govyoutube.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
